molecular formula C10H8N2O2 B12437426 [3,3'-Bipyridine]-4,4'-diol CAS No. 27353-34-0

[3,3'-Bipyridine]-4,4'-diol

Cat. No.: B12437426
CAS No.: 27353-34-0
M. Wt: 188.18 g/mol
InChI Key: CYUVDMSKOCUYRV-UHFFFAOYSA-N
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Description

[3,3'-Bipyridine]-4,4'-diol is a heterocyclic compound featuring two pyridine rings connected at the 3,3' positions, with hydroxyl (-OH) groups at the 4,4' positions.

Properties

CAS No.

27353-34-0

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-(4-oxo-1H-pyridin-3-yl)-1H-pyridin-4-one

InChI

InChI=1S/C10H8N2O2/c13-9-1-3-11-5-7(9)8-6-12-4-2-10(8)14/h1-6H,(H,11,13)(H,12,14)

InChI Key

CYUVDMSKOCUYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)C2=CNC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[3,3’-bipyridine]-4,4’-dione typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of 1H,1’H-[3,3’-bipyridine]-4,4’-dione often employs large-scale coupling reactions under optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds:

2,2'-Bipyridine-3,3'-diol (CAS 36145-03-6) : A positional isomer with -OH groups at 3,3' positions instead of 4,4' .

[2,2'-Bipyridine]-4,4'-diol (CAS 90770-88-0) : Features hydroxyl groups at 4,4' positions but with pyridine rings connected at 2,2' .

4,4'-Bipyridine derivatives: Includes non-hydroxylated analogs (e.g., 4,4'-bipyridine sulfide, viologens) .

3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine : A halogenated derivative with demonstrated inhibition activity .

Table 1: Structural and Functional Comparison
Compound Substituent Positions Functional Groups Molecular Weight (g/mol) Key Features
[3,3'-Bipyridine]-4,4'-diol 3,3' (linkage), 4,4' -OH 188.18* Hydrogen bonding, metal coordination
2,2'-Bipyridine-3,3'-diol 2,2' (linkage), 3,3' -OH 188.18 Positional isomerism affects solubility
[2,2'-Bipyridine]-4,4'-diol 2,2' (linkage), 4,4' -OH 188.18 Chelation potential for metal ions
4,4'-Bipyridine sulfide 4,4' (linkage) Sulfide (-S-) 196.25 Redox activity, sulfur-mediated reactivity
3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine 4,4' (linkage), 3,3',5,5' -Cl, -I N/A Inhibition of TTR aggregation

*Molecular weight inferred from analogs with identical formula (C₁₀H₈N₂O₂).

Physicochemical Properties

  • Solubility: Hydroxylated bipyridines (e.g., [2,2'-Bipyridine]-4,4'-diol) exhibit moderate solubility in polar solvents like methanol and ethanol, while halogenated derivatives (e.g., 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine) are more lipophilic .
  • Thermal Stability: Hydroxyl groups reduce thermal stability compared to non-polar derivatives. For example, [1,1'-Biphenyl]-4,4'-diol (a non-bipyridine analog) has a melting point of 287.6°C , suggesting similar trends for this compound.

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